molecular formula C7H12ClN3O2 B12625187 (4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride

(4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride

Katalognummer: B12625187
Molekulargewicht: 205.64 g/mol
InChI-Schlüssel: WOKFDTXGPHFKLQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride is a chemical compound with the molecular formula C7H11N3O2·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride typically involves several steps:

    Addition Reaction: Anhydrous methanol, a solvent, and malononitrile are added into a container, and dry hydrogen chloride gas is fed into the container for an addition reaction.

    Condensation Reaction: A deacidification agent is added to 1,3-dimethoxypropanediamidine hydrochloride obtained from the previous step, followed by the addition of cyanamide for a condensation reaction.

    Cyclization Reaction: A Lewis acid protecting agent is added to 3-amino-3-methoxy-N-cyano-2-propionamidine obtained from the previous step, and dry hydrogen chloride gas is fed into the mixture for a cyclization reaction.

    Methoxylation Reaction: Methanol and sodium hydroxide are added into a container, stirred, and dissolved.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and pH.

Analyse Chemischer Reaktionen

Types of Reactions

(4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

(4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit acetolactate synthase, a key enzyme in the biosynthesis of branched-chain amino acids .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4,6-Dimethoxypyrimidin-2-YL)methanamine hydrochloride is unique due to its specific methoxy substitutions on the pyrimidine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C7H12ClN3O2

Molekulargewicht

205.64 g/mol

IUPAC-Name

(4,6-dimethoxypyrimidin-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C7H11N3O2.ClH/c1-11-6-3-7(12-2)10-5(4-8)9-6;/h3H,4,8H2,1-2H3;1H

InChI-Schlüssel

WOKFDTXGPHFKLQ-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=NC(=N1)CN)OC.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.